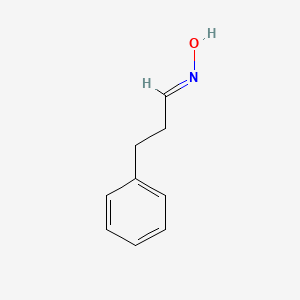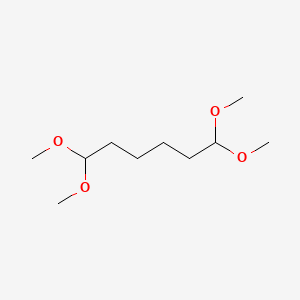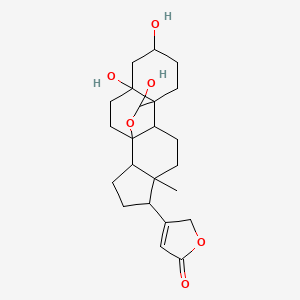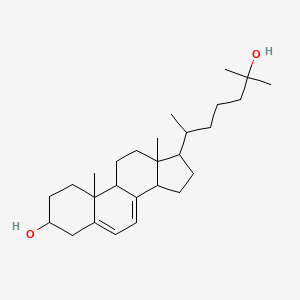![molecular formula C45H54Cl2O4 B12001220 2-Chloro-4-(1-{3-chloro-4-[(3,5-ditert-butylbenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3,5-ditert-butylbenzoate](/img/structure/B12001220.png)
2-Chloro-4-(1-{3-chloro-4-[(3,5-ditert-butylbenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3,5-ditert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(1-{3-chloro-4-[(3,5-ditert-butylbenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3,5-ditert-butylbenzoate is a complex organic compound with the molecular formula C45H54Cl2O4 and a molecular weight of 729.836 g/mol . This compound is known for its unique structure, which includes multiple tert-butyl groups and chlorinated phenyl rings. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2-Chloro-4-(1-{3-chloro-4-[(3,5-ditert-butylbenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3,5-ditert-butylbenzoate involves multiple steps, including Friedel-Crafts acylation and subsequent reactions to introduce the necessary functional groups . The general synthetic route can be summarized as follows:
Friedel-Crafts Acylation: Introduction of the acyl group to the benzene ring.
Clemmensen Reduction: Reduction of the acyl group to an alkane.
Substitution Reactions: Introduction of chlorine atoms and tert-butyl groups.
Chemical Reactions Analysis
2-Chloro-4-(1-{3-chloro-4-[(3,5-ditert-butylbenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3,5-ditert-butylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Chlorine atoms in the compound can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1-{3-chloro-4-[(3,5-ditert-butylbenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3,5-ditert-butylbenzoate involves its interaction with specific molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-4-(1-{3-chloro-4-[(3,5-ditert-butylbenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3,5-ditert-butylbenzoate include other chlorinated phenyl derivatives and compounds with tert-butyl groups. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture . The uniqueness of this compound lies in its combination of chlorinated phenyl rings and multiple tert-butyl groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C45H54Cl2O4 |
|---|---|
Molecular Weight |
729.8 g/mol |
IUPAC Name |
[2-chloro-4-[2-[3-chloro-4-(3,5-ditert-butylbenzoyl)oxyphenyl]propan-2-yl]phenyl] 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C45H54Cl2O4/c1-41(2,3)31-19-27(20-32(23-31)42(4,5)6)39(48)50-37-17-15-29(25-35(37)46)45(13,14)30-16-18-38(36(47)26-30)51-40(49)28-21-33(43(7,8)9)24-34(22-28)44(10,11)12/h15-26H,1-14H3 |
InChI Key |
WBZWNJUFXZIKIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=C(C=C(C=C2)C(C)(C)C3=CC(=C(C=C3)OC(=O)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)Cl)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzyl-4-[2-(4-benzyl-1-piperazinyl)ethyl]piperazine](/img/structure/B12001150.png)
![4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12001151.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid](/img/structure/B12001156.png)








![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12001193.png)

